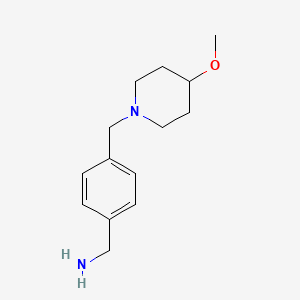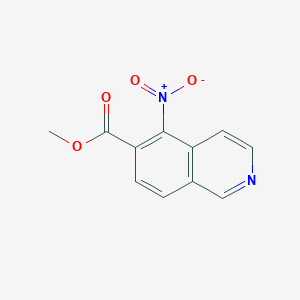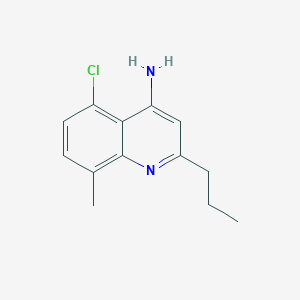
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate is a synthetic compound with a unique structure that includes a tert-butyl group, an azetidin-3-yl group, and a methylcarbamate group. This compound is known for its versatility in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with azetidin-3-yl(methyl)amine under controlled conditions. The reaction is carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidin-3-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate has a wide range of scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Plays a role in the development of new pharmaceuticals, particularly antibiotics and antitumor agents.
Drug Development: Serves as an intermediate in the synthesis of various drug candidates.
Biochemistry: Utilized in the synthesis of novel heterocyclic amino acids and ligands for nicotinic receptors.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(methylamino)ethyl)carbamate hydrochloride
- tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
Uniqueness
tert-Butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Properties
CAS No. |
1193386-50-3 |
|---|---|
Molecular Formula |
C11H23N3O2 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[azetidin-3-yl(methyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-5-6-14(4)9-7-12-8-9/h9,12H,5-8H2,1-4H3,(H,13,15) |
InChI Key |
WOSDNQZCSFJFNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11875695.png)



![5,8-Dihydroxy-3-methyl-9,9a-dihydronaphtho[2,3-c]furan-4(1H)-one](/img/structure/B11875738.png)
![2H-Benzo[h]pyrano[3,2-f]quinoline](/img/structure/B11875744.png)







![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
